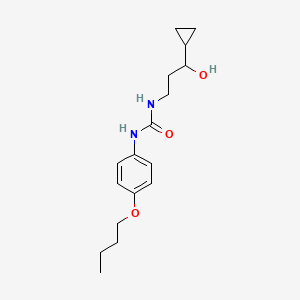
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, also known as BPHU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BPHU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated. In
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis and Activity of Ureas and Carbamates : Research has been conducted on the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, focusing on their antiarrhythmic and hypotensive properties. For instance, certain compounds demonstrated strong hypotensive action, while others showed antiarrhythmic activity comparable to Propranolol (Chalina, Staneva, & Chakarova, 1998).
Development of Epoxide Hydrolase Inhibitors : A series of N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane were prepared and tested as soluble epoxide hydrolase inhibitors. These compounds showed low nanomolar to picomolar activities against recombinant human sEH, suggesting potential applications in various health conditions (Hwang et al., 2007).
Environmental Chemistry and Toxicology
Electro-Fenton Degradation of Antimicrobials : Studies on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems have been conducted. This research contributes to understanding the environmental impact and degradation pathways of similar urea-based compounds (Sirés et al., 2007).
Photodegradation of Pesticides : Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides have been performed. This research provides insights into the environmental behavior and degradation processes of urea derivatives in water (Gatidou & Iatrou, 2011).
Biochemistry and Molecular Biology
Nucleoside Antimetabolites Research : Studies on nucleoside antimetabolites, focusing on the structure-activity relationship of the sugar moiety, have been conducted. This research is crucial for understanding the antitumor activities of these compounds and their derivatives (Hattori et al., 1998).
Enzyme-Linked Immunosorbent Assay Development : The development of enzyme-linked immunosorbent assays (ELISA) for detecting urea herbicides like isoproturon in water highlights the applications of urea derivatives in analytical chemistry and bioassays (Katmeh et al., 1994).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-12-22-15-8-6-14(7-9-15)19-17(21)18-11-10-16(20)13-4-5-13/h6-9,13,16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVHBBVBAGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

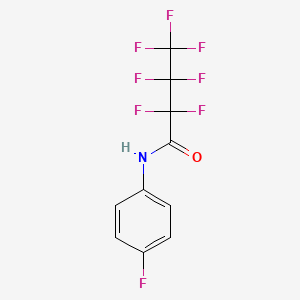
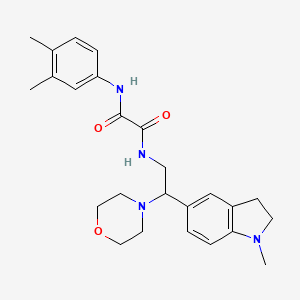
![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)
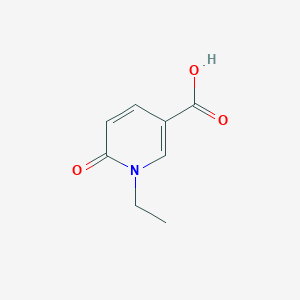

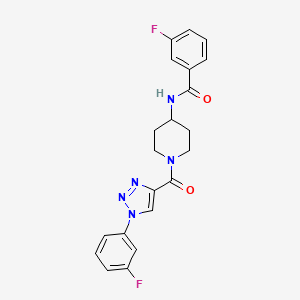
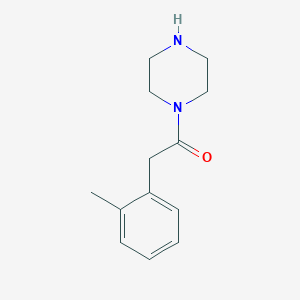
![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)
![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)